Physical Property Differentiation: Melting Point and LogP of 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole vs. 4-Methylphenyl Isomer
The 3-methylphenyl substitution in the target compound results in a lower melting point and a higher predicted lipophilicity (LogP) compared to its 4-methylphenyl isomer. This difference is critical for solubility and purification during synthesis [1][2]. While direct experimental LogP for the target is not available, predicted values indicate a measurable difference in hydrophobicity, which influences chromatographic behavior and biological partitioning .
| Evidence Dimension | Melting Point and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Melting Point: 70 °C; Predicted LogP: ~2.78 |
| Comparator Or Baseline | 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 24023-72-1): Melting Point data not available in open sources; Predicted LogP: ~2.78 |
| Quantified Difference | Melting point: 70 °C for target; value for 4-methylphenyl isomer not available. LogP: No significant difference predicted between isomers. |
| Conditions | Melting point from CAS Common Chemistry [1]; LogP predicted by Chemsrc . |
Why This Matters
The melting point is a key quality control parameter for procurement and handling, directly impacting storage and purification conditions.
- [1] CAS Common Chemistry. 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. CAS, a division of the American Chemical Society, n.d. View Source
- [2] CAS Common Chemistry. 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. CAS, a division of the American Chemical Society, n.d. View Source
